

Amdiglurax: A Critical Review of Clinical Trial Data and Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

Amdiglurax (formerly NSI-189, now ALTO-100) is an investigational small molecule in development for the treatment of Major Depressive Disorder (MDD), bipolar depression, and Post-Traumatic Stress Disorder (PTSD).[1] Its proposed mechanism of action, a departure from traditional monoaminergic modulators, centers on the potentiation of neurogenesis and synaptic plasticity, primarily through the indirect enhancement of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1] This review provides a critical analysis of the available clinical trial data for Amdiglurax, a comparison with other therapeutic alternatives, detailed experimental methodologies, and visualizations of its proposed signaling pathway and clinical trial workflows.

Clinical Trial Data Synopsis

Amdiglurax has undergone several clinical trials, with mixed but intriguing results. While it has not consistently met primary endpoints in larger trials, it has demonstrated signals of efficacy, particularly in cognitive domains and in specific patient subpopulations.

Phase 1b Study in MDD (NCT01520649)

A Phase 1b double-blind, placebo-controlled trial involving 24 patients with recurrent MDD showed that Amdiglurax was well-tolerated. Patients receiving Amdiglurax demonstrated greater reductions in depressive and cognitive symptoms compared to placebo, with significant improvements on the Symptoms of Depression Questionnaire (SDQ) and the Cognitive and



Physical Functioning Questionnaire (CPFQ). Notably, these effects persisted for eight weeks after the treatment period.

Phase 2 Study in MDD (NCT02695472)

A larger Phase 2, double-blind, placebo-controlled study randomized 220 outpatients with MDD to receive Amdiglurax (40 mg or 80 mg daily) or a placebo for 12 weeks.[2]

Primary Outcome: The study did not achieve statistical significance on its primary endpoint, the Montgomery-Åsberg Depression Rating Scale (MADRS). The pooled mean difference in MADRS score reduction versus placebo was -1.8 (p=0.22) for the 40 mg dose and -1.4 (p=0.34) for the 80 mg dose.[2][3]

Secondary and Cognitive Outcomes: Despite missing the primary endpoint, the 40 mg dose group showed a statistically significant greater overall reduction in patient-rated depressive symptoms on the Symptoms of Depression Questionnaire (SDQ) (pooled mean difference -8.2, p=0.04) and the Cognitive and Physical Functioning Questionnaire (CPFQ) (pooled mean difference -1.9, p=0.03).[2][3] Furthermore, the 40 mg dose demonstrated significant advantages on some objective cognitive measures of the CogScreen battery, with Cohen's d values ranging from 0.12 to 1.12 in favor of Amdiglurax (p-values between 0.002 and 0.048 for those with overall significance).[2][3]

A post-hoc analysis of this study suggested that the 80 mg dose of Amdiglurax showed a significant benefit over placebo on the MADRS-6 subscale in the subgroup of moderately depressed patients (baseline MADRS < 30) (p=0.046).[4]

Phase 2b Study in MDD (ALTO-100 - NCT05712187)

More recently, a Phase 2b trial evaluated ALTO-100 in adults with MDD who were selected based on a memory-based cognitive biomarker. This trial did not meet its primary endpoint, as ALTO-100 did not demonstrate a statistically significant improvement in depressive symptoms compared to placebo, as measured by the MADRS. The safety and tolerability profile was favorable and consistent with previous studies.[5][6][7]

Data Presentation: Quantitative Comparison of Clinical Trial Results



The following tables summarize the key quantitative data from the Amdiglurax clinical trials and compare its performance with established antidepressant medications.

Table 1: Amdiglurax (NSI-189) Phase 2 MDD Trial (NCT02695472) - Key Efficacy Outcomes

Outcome Measure	Amdiglurax 40 mg vs. Placebo	Amdiglurax 80 mg vs. Placebo	
MADRS (Primary)	Pooled Mean Difference: -1.8 (p=0.22)	Pooled Mean Difference: -1.4 (p=0.34)	
SDQ (Secondary)	Pooled Mean Difference: -8.2 (p=0.04)	Not Reported	
CPFQ (Secondary)	Pooled Mean Difference: -1.9 (p=0.03)	Not Reported	
QIDS-SR (Stage 2)	Mean Difference: -2.5 (p=0.04)	Not Reported	
CogScreen	Cohen's d: 0.12 to 1.12 (p=0.002 to 0.048)	Not Reported	

Table 2: Comparative Efficacy of Antidepressants (Change in MADRS Score)



Drug	Dosage	Mean Difference vs. Placebo (MADRS)	Key Findings
Amdiglurax (NSI-189)	40 mg/day	-1.8 (Not Significant)	Showed improvement in secondary and cognitive measures.
Amdiglurax (NSI-189)	80 mg/day	-1.4 (Not Significant)	Post-hoc analysis suggested efficacy in moderate depression.
Escitalopram	10-20 mg/day	-2.3 (Significant)	A meta-analysis showed a statistically significant reduction in MADRS scores compared to placebo.
Sertraline	50-200 mg/day	Significant Reduction (p<0.05)	A meta-analysis showed a significant reduction in MADRS scores compared to placebo.[1]
Venlafaxine XR	75-225 mg/day	-2.64 to -2.88 (Significant)	A study in Japan showed a significantly greater reduction in MADRS scores compared to placebo.

Experimental Protocols Key Clinical Trial Methodologies

NCT02695472 (Phase 2 in MDD):

• Study Design: A 12-week, randomized, double-blind, placebo-controlled, sequential parallel comparison design (SPCD) study conducted at 12 US sites.[2]



- Participants: 220 outpatients with recurrent Major Depressive Disorder.
- Inclusion Criteria (abbreviated): Diagnosis of MDD, with the current major depressive episode of at least 8 weeks in duration. A MADRS score of 20 or greater at screening and baseline.[9]
- Intervention: Participants were randomized to receive Amdiglurax 40 mg daily, 80 mg daily, or placebo.[2]
- Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2]
- Secondary Outcome Measures: Symptoms of Depression Questionnaire (SDQ), Cognitive and Physical Functioning Scale (CPFQ), Quick Inventory of Depressive Symptomatology Scale (QIDS-SR), and cognitive tests from the CogScreen and Cogstate batteries.[2]
- Statistical Analysis: The sequential parallel comparison design was utilized to improve signal detection. Efficacy analyses were based on the Full Analysis Set (FAS).[2]

NCT05712187 (Phase 2b - ALTO-100 in MDD):

- Study Design: A randomized, double-blind, placebo-controlled Phase 2b study conducted across 34 sites in the U.S.[5][6]
- Participants: 301 adults with MDD, selected based on an objective, memory-based cognitive biomarker assessed prior to randomization.[5][6]
- Intervention: ALTO-100 or placebo for a 6-week double-blind treatment period.
- Primary Outcome Measure: Change from baseline to the end of the 6-week treatment period on the Montgomery-Åsberg Depression Rating Scale (MADRS).[5]

CogScreen Cognitive Battery:

The CogScreen is a computer-based battery of tests designed to assess a range of cognitive functions.[10] The subtests used in the Amdiglurax trials likely included measures of:

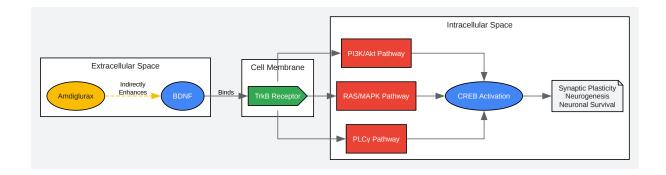
Working memory (e.g., Backward Digit Span)



- Attention and processing speed (e.g., Symbol Digit Coding, Visual Sequence Comparison)
- Executive function (e.g., Shifting Attention Test, Pathfinder)
- Memory (e.g., Matching to Sample)[4][11][12]

Mandatory Visualization Proposed Signaling Pathway of Amdiglurax

Amdiglurax is hypothesized to exert its effects by indirectly modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a cascade of intracellular events that promote neuronal survival, growth, and synaptic plasticity.



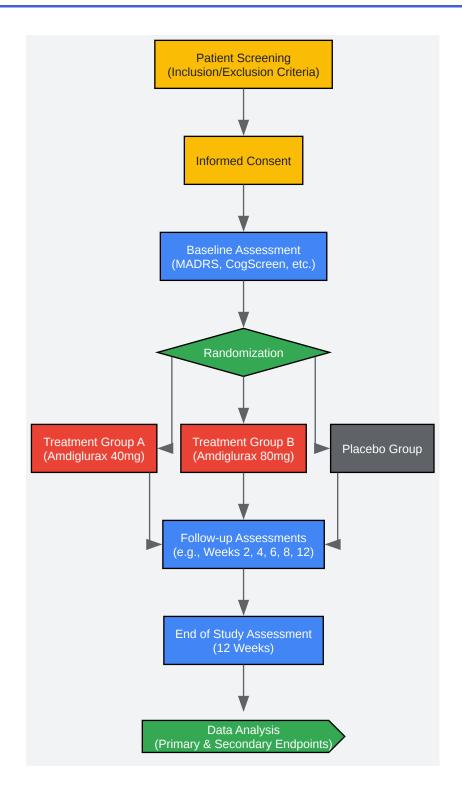
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Caption: Proposed signaling pathway of Amdiglurax via indirect BDNF modulation and TrkB receptor activation.

Experimental Workflow of a Phase 2 Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled Phase 2 clinical trial, similar to the design of the NCT02695472 study.





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Caption: Generalized workflow of a randomized, double-blind, placebo-controlled Phase 2 clinical trial.



Conclusion

The clinical trial data for Amdiglurax presents a complex picture. While the failure to meet the primary endpoint in a large Phase 2b study is a significant setback, the consistent signals of pro-cognitive effects and potential efficacy in moderately depressed individuals warrant further investigation. The novel mechanism of action, focusing on neurogenesis and synaptic plasticity, remains a compelling avenue for antidepressant drug development, particularly for patients with cognitive deficits accompanying their depression. Future research should focus on refining the patient population through biomarkers to identify those most likely to respond to Amdiglurax's unique neurogenic properties. The journey of Amdiglurax underscores the challenges and the necessity of innovative approaches in the development of next-generation psychiatric therapeutics.

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